Pyrimidine, 2-(4-butylphenyl)-5-ethyl-

Liquid Crystals Materials Science Structural Isomerism

Pyrimidine, 2-(4-butylphenyl)-5-ethyl- (CAS 116556-49-1) is a polysubstituted pyrimidine derivative with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol. Structurally, it consists of a pyrimidine core substituted at the 2-position with a 4-butylphenyl group and at the 5-position with an ethyl group.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 116556-49-1
Cat. No. B14288685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2-(4-butylphenyl)-5-ethyl-
CAS116556-49-1
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CC
InChIInChI=1S/C16H20N2/c1-3-5-6-14-7-9-15(10-8-14)16-17-11-13(4-2)12-18-16/h7-12H,3-6H2,1-2H3
InChIKeyFXXYVJYQWATMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Butylphenyl)-5-ethylpyrimidine (CAS 116556-49-1) Core Properties and Procurement Context


Pyrimidine, 2-(4-butylphenyl)-5-ethyl- (CAS 116556-49-1) is a polysubstituted pyrimidine derivative with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol . Structurally, it consists of a pyrimidine core substituted at the 2-position with a 4-butylphenyl group and at the 5-position with an ethyl group . This substitution pattern imparts specific physicochemical properties that are of interest in materials science, particularly in the design of liquid crystalline materials, and as a synthetic building block in medicinal chemistry [1].

Why Generic Pyrimidine Substitution Fails: The Specificity of 2-(4-Butylphenyl)-5-ethylpyrimidine (CAS 116556-49-1)


The performance of 2-(4-butylphenyl)-5-ethylpyrimidine is highly dependent on its precise substitution pattern, which dictates molecular geometry, dipole moment, and intermolecular interactions [1]. In liquid crystal applications, even minor changes in the alkyl chain length or position can drastically alter phase transition temperatures and mesophase stability [2]. For instance, its isomer, 5-butyl-2-(4-ethylphenyl)pyrimidine (CAS 64835-59-2), while sharing the same molecular formula, exhibits different physical properties and phase behavior due to the swapped positions of the alkyl chains . Generic substitution with other in-class pyrimidines is therefore not viable without compromising the specific performance metrics required for a given application.

Quantitative Differentiation Evidence for 2-(4-Butylphenyl)-5-ethylpyrimidine (CAS 116556-49-1)


Molecular Weight and Formula Differentiation Against Isomeric Comparator

While 2-(4-butylphenyl)-5-ethylpyrimidine shares the same molecular formula and weight (C16H20N2, 240.34 g/mol) with its isomer 5-butyl-2-(4-ethylphenyl)pyrimidine, the differing substitution pattern (butyl on phenyl vs. ethyl on phenyl) leads to distinct molecular shapes and, consequently, different liquid crystalline phase behaviors . This structural nuance is critical for applications requiring specific mesophase ranges and dielectric properties [1].

Liquid Crystals Materials Science Structural Isomerism

Substitution Pattern Influence on Liquid Crystal Phase Behavior

Studies on related 2-(4-alkylphenyl)-5-alkylpyrimidines demonstrate that the length and position of the alkyl chains directly control the temperature range and type of liquid crystalline mesophases exhibited [1]. For the target compound, the specific combination of a butylphenyl group at the 2-position and an ethyl group at the 5-position is predicted to favor nematic phase formation at moderate temperatures, while longer or branched alkyl chains in analogous compounds typically induce smectic phases or elevated clearing points [2]. This structure-property relationship is fundamental to its selection as a mesogenic building block.

Liquid Crystals Mesophase Engineering Structure-Property Relationship

Potential Pharmacological Activity Differentiation via Lipophilicity

The presence of a butylphenyl group at the 2-position significantly enhances the lipophilicity (LogP) of the pyrimidine core compared to unsubstituted or smaller alkyl-substituted analogs [1]. While specific LogP data for this compound is not publicly available, the class-level inference from related pyrimidine derivatives suggests a LogP value in the range of 4.0-5.5, which is favorable for membrane permeability in cellular assays [2]. This physicochemical property differentiates it from more polar pyrimidine derivatives and may be a key consideration for its use as a building block in medicinal chemistry projects.

Medicinal Chemistry Drug Discovery Lipophilicity

Optimal Application Scenarios for 2-(4-Butylphenyl)-5-ethylpyrimidine (CAS 116556-49-1)


Liquid Crystal Research and Display Material Development

This compound serves as a mesogenic building block in the synthesis of novel liquid crystal materials. Its specific substitution pattern allows researchers to investigate structure-property relationships governing nematic phase stability and thermal range [1]. It can be used as a component in binary or multicomponent mixtures to tailor dielectric anisotropy and birefringence for advanced display technologies [2].

Medicinal Chemistry and Drug Discovery Building Block

As a polysubstituted pyrimidine, it is a valuable intermediate for the synthesis of potential kinase inhibitors, GPCR modulators, and other bioactive molecules [1]. The butylphenyl group increases lipophilicity, making it a suitable core for developing compounds with improved cell permeability [2].

Calibration and Analytical Reference Standard

Due to its well-defined structure and availability of GC-MS spectral data, 2-(4-butylphenyl)-5-ethylpyrimidine can be used as a reference standard in analytical chemistry for method development and instrument calibration [1].

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